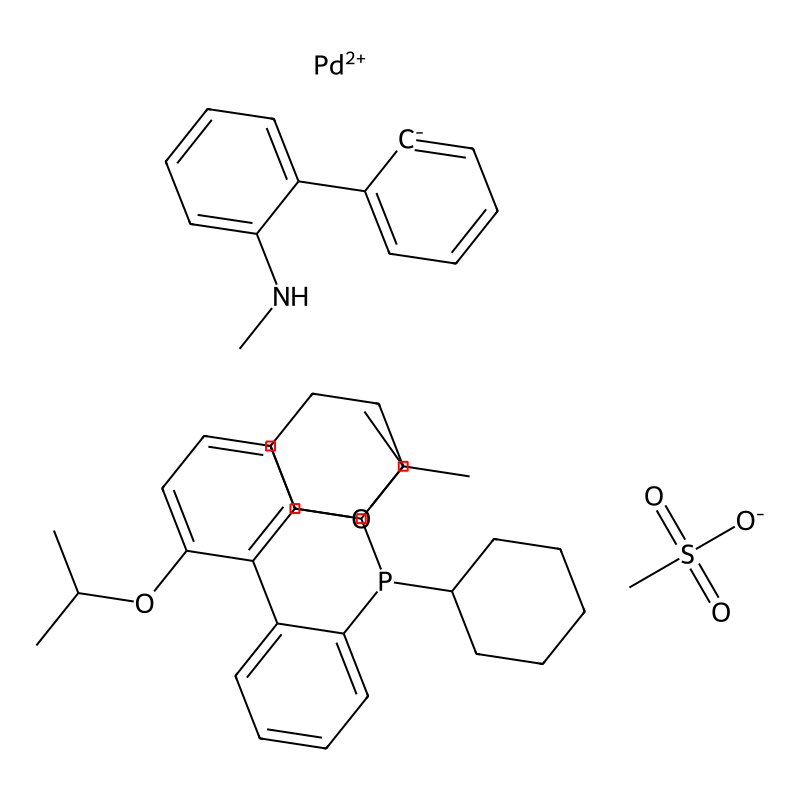

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) is a palladium complex characterized by its unique ligand structure and significant potential in catalysis. With a molecular formula of and a molecular weight of approximately 850.40 g/mol, this compound is primarily used in organic synthesis, particularly in cross-coupling reactions due to its effectiveness as a catalyst. The presence of the methanesulfonate group enhances its solubility in various solvents, making it versatile for different reaction conditions .

The mechanism of action of this palladacycle revolves around its ability to activate the palladium atom. The palladium undergoes a cycle of oxidation and reduction, enabling it to bind and manipulate organic fragments during cross-coupling reactions []. The bulky RuPhos ligand controls the reactivity of the palladium and directs the reaction pathway.

Function as a Catalyst

Scientific research has explored the application of Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) as a catalyst in various organic coupling reactions. These reactions involve the formation of new carbon-carbon bonds between two organic molecules.

One particular area of study involves cross-coupling reactions, where two different organic fragments are coupled. Palladium complexes like Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) can facilitate these reactions under specific conditions.

Here are some examples of cross-coupling reactions where this type of palladium catalyst might be employed:

- Amination Reactions: This compound is notably effective in amination reactions where aryl halides react with amines to form arylamines.

- Cross-Coupling Reactions: It facilitates Suzuki-Miyaura and Sonogashira coupling reactions, which are pivotal in forming carbon-carbon bonds.

- C-H Activation: The complex is also involved in C-H activation processes, allowing for the functionalization of hydrocarbons under mild conditions .

The synthesis of Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) typically involves:

- Preparation of Ligands: The dicyclohexylphosphine and biphenyl derivatives are synthesized through established organic reactions.

- Metal Coordination: Palladium(II) salts are reacted with the prepared ligands under controlled conditions to form the final complex.

- Purification: The product is purified using methods such as column chromatography or recrystallization to ensure high purity suitable for catalytic applications .

The primary applications of this palladium complex include:

- Catalysis in Organic Synthesis: It is widely utilized as a catalyst in various organic transformations including cross-coupling reactions.

- Material Science: Its properties may be exploited in developing new materials or polymers.

- Pharmaceutical Chemistry: Potential applications in drug development processes due to its reactivity and ability to form complex structures .

Interaction studies of Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) focus on understanding its reactivity with various substrates. Research indicates that the electronic properties of the ligands significantly influence the catalytic activity and selectivity of the palladium center. Additionally, studies on similar complexes suggest that modifications to the ligand structure can enhance or diminish biological activity and catalytic efficiency .

Several compounds exhibit similar structural features or catalytic properties to Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II). These include:

| Compound Name | Ligand Structure | Unique Features |

|---|---|---|

| 1. Methanesulfonato(2-dicyclohexylphosphino-biphenyl)palladium(II) | Dicyclohexylphosphine | Simpler ligand structure; less steric hindrance |

| 2. Methanesulfonato(diphenylphosphino-biphenyl)palladium(II) | Diphenylphosphine | Higher stability but lower reactivity |

| 3. Methanesulfonato(2-(dimethylamino)-biphenyl)palladium(II) | Dimethylamino biphenyl | Exhibits different electronic properties affecting reactivity |

This compound stands out due to its unique combination of sterically bulky ligands and electronic properties that enhance its catalytic performance while maintaining solubility in various solvents .